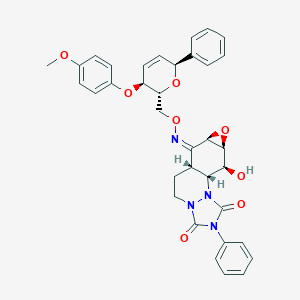
Hexyl heptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl heptanoate belongs to the class of organic compounds known as phenyl-1, 2, 4-triazoles. These are organic compounds containing a 1, 2, 4-triazole substituted by a phenyl group. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound has a dank, foliage, and green taste.
Applications De Recherche Scientifique
Food Industry
Flavoring Agent
- Hexyl heptanoate is recognized for its fruity aroma, making it a potential candidate as a flavoring agent in food products. Its pleasant scent can enhance the sensory profile of various food items, particularly in confectionery and baked goods.
Fermentation Processes
- Recent studies have highlighted the role of this compound in fermentation processes, particularly in winemaking. It has been identified as a volatile compound produced during fermentation by different yeast strains, contributing to the aromatic complexity of wines . The presence of this compound can influence the flavor profile and overall quality of the final product.
Cosmetic Applications
Emollient Properties
- In cosmetics, this compound serves as an emollient, providing skin-conditioning benefits. Its ability to form a barrier on the skin helps retain moisture, making it valuable in lotions and creams. The compound's low irritation potential makes it suitable for sensitive skin formulations .
Fragrance Component
- Due to its pleasant odor, this compound is also utilized as a fragrance component in personal care products. It enhances the sensory experience of products such as perfumes and deodorants.
Pharmaceutical Applications
Drug Delivery Systems
- This compound has been studied for its potential use in drug delivery systems. Its properties as a lipid can enhance the solubility and bioavailability of certain pharmaceutical compounds. Research indicates that esters like this compound can improve the permeation of drugs through biological membranes, making them effective carriers in transdermal drug delivery systems .
Topical Formulations
- The compound's emollient characteristics also make it suitable for use in topical formulations aimed at delivering active ingredients through the skin. Studies have shown that alkyl esters can significantly enhance the skin penetration of various drugs, thus improving therapeutic efficacy .
Case Study 1: Winemaking
A study focused on monitoring volatile compounds during fermentation revealed that this compound was produced by non-Saccharomyces yeast strains, contributing significantly to the aroma profile in wines . This finding underscores its importance in enhancing wine quality.
Case Study 2: Cosmetic Formulation
In a comparative study on emollients used in skin care products, this compound demonstrated superior moisture retention compared to traditional emollients like mineral oil. This led to improved skin hydration levels in clinical trials involving participants with dry skin conditions .
Propriétés
Numéro CAS |
1119-06-8 |
|---|---|
Formule moléculaire |
C35H34N4O8 |
Poids moléculaire |
638.7 g/mol |
Nom IUPAC |
hexyl heptanoate |
InChI |
InChI=1S/C13H26O2/c1-3-5-7-9-11-13(14)15-12-10-8-6-4-2/h3-12H2,1-2H3 |
Clé InChI |
IFOGOHVJHKKYCT-UHFFFAOYSA-N |
SMILES |
CCCCCCC(=O)OCCCCCC |
SMILES isomérique |
COC1=CC=C(C=C1)O[C@H]2C=C[C@H](O[C@@H]2CO/N=C\3/[C@H]4CCN5C(=O)N(C(=O)N5[C@H]4[C@@H]([C@H]6[C@@H]3O6)O)C7=CC=CC=C7)C8=CC=CC=C8 |
SMILES canonique |
COC1=CC=C(C=C1)OC2C=CC(OC2CON=C3C4CCN5C(=O)N(C(=O)N5C4C(C6C3O6)O)C7=CC=CC=C7)C8=CC=CC=C8 |
Densité |
0.860-0.865 (20°) |
Key on ui other cas no. |
1119-06-8 |
Description physique |
Liquid; Herbaceous aroma |
Solubilité |
Insoluble in water; soluble in non-polar solvents Soluble (in ethanol) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















